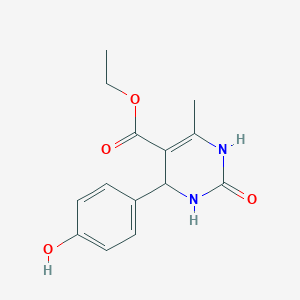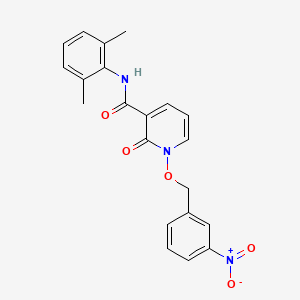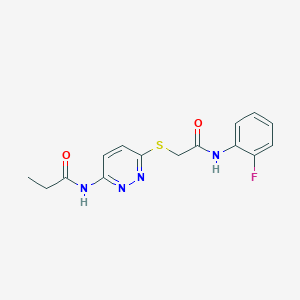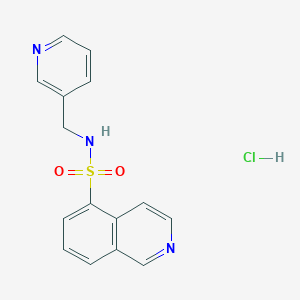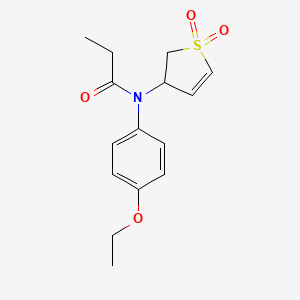![molecular formula C12H23ClN2O2 B3003731 tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride CAS No. 2173991-80-3](/img/structure/B3003731.png)
tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride is a derivative of tert-butyl carbamate, which is a protected form of an amine. The tert-butyl group serves as a protecting group for the amine, making it less reactive and easier to handle during chemical synthesis. The azaspiro[3.3]heptane moiety indicates a bicyclic structure containing nitrogen, which can be a useful scaffold in medicinal chemistry due to its similarity to piperidine rings, often found in bioactive molecules .
Synthesis Analysis
The synthesis of related tert-butyl carbamate derivatives has been described in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, which then behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Another study outlines the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, Boc protection, and Corey-Fuchs reaction, achieving an overall yield of 30-41% . Additionally, an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, which involves an innovative approach starting from a commercially available chiral lactone .
Molecular Structure Analysis
The molecular structure of tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride would feature a spirocyclic system, which is a structure where two rings are joined at a single atom. The azaspiro[3.3]heptane part of the molecule indicates the presence of a seven-membered ring fused to a smaller ring, with one nitrogen atom incorporated into the structure. This kind of framework is known to provide access to chemical space complementary to piperidine ring systems, which are prevalent in pharmaceuticals .
Chemical Reactions Analysis
The reactivity of tert-butyl carbamate derivatives can be quite diverse. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and various electrophiles to yield functionalized carbamates, which upon hydrolysis can afford 1,2-aminoalcohols . N-tert-Butyl-1,2-diaminoethane, another related compound, reacts with atmospheric carbon dioxide to form a zwitterionic ammonium carbamate salt and can also be transformed into 1-tert-butyl-2-imidazoline or a hydroxyalkyl-substituted imidazolinium salt through a series of reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride are not detailed in the provided papers, we can infer from related compounds that it would likely be a solid at room temperature. The tert-butyl group would confer steric bulk, potentially affecting the solubility and reactivity of the compound. The presence of the carbamate group suggests that it would have amide-like properties, such as the ability to participate in hydrogen bonding, which could influence its solubility in various solvents .
科学的研究の応用
Synthesis and Derivation for Novel Compounds : Meyers et al. (2009) discussed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride. This compound provides a convenient entry point for further selective derivation on the azetidine and cyclobutane rings, thereby accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
In Vitro Pharmacological Properties : Eigenmann et al. (1989) studied the isoprenaline derivative tert-butyl N-[(S)[(4-[(R)-6-[2-(3,4-dihydroxyphenyl-2-hydroxyethyl]amino]heptanamido]phenyl]methyl][(N-methylcarbamoyl)methyl]carbamoyl]methyl]carbamate. They investigated its effects in various pharmacological tests in vitro, focusing on its potent beta-agonist properties with clear beta 1-selectivity (Eigenmann et al., 1989).
Enantioselective Synthesis in Medicinal Chemistry : López et al. (2020) described the enantioselective preparation of 4-methyleneproline scaffolds, useful in medicinal chemistry. They transformed tert-butyl (S)-4-methyleneprolinate into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).
Crystal Structures and Hydrogen Bonding : Baillargeon et al. (2017) studied tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. They analyzed the crystal structures of these compounds and observed molecules linked via hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Use in Synthesis of Biologically Active Compounds : Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin with tert-butyl isocyanide, leading to novel classes of biologically active compounds. This represents the first report for such a reaction with gabapentin (Amirani Poor et al., 2018).
特性
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-4-12(5-9)7-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJKEXJXXNZLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3003649.png)
![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/no-structure.png)
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)
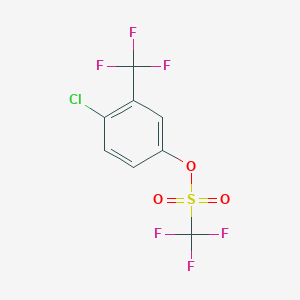


![4-(((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B3003657.png)
![4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3003660.png)
